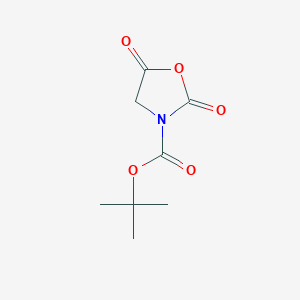

![molecular formula C29H40N2O4 B121641 ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate CAS No. 147770-08-9](/img/structure/B121641.png)

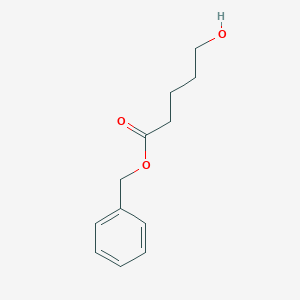

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl benzoate derivatives involves various chemical reactions, including Knoevenagel condensation, condensation with arylidinemalononitrile derivatives, and reactions with electrophilic reagents. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction of 4-methylbenzaldehyde and ethyl acetoacetate . Another example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were prepared by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical vibrational frequencies and geometric parameters were also calculated using computational methods such as Ab Initio Hartree Fock and Density Functional Theory .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of reagents such as ammonium thiocyanate, piperidine, trifluoroacetic acid, and FeCl3. The reactions often lead to the formation of intermediates that are further transformed into the final products. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves a condensation followed by H2/Pd/C reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the presence of functional groups. The compounds exhibit various degrees of solubility, crystallinity, and stability, which are important for their potential applications. The presence of groups such as the ethoxycarbonyl group on the benzene ring is crucial for biological activity, as seen in the case of the anti-juvenile hormone agent .

Wissenschaftliche Forschungsanwendungen

Identification and Synthesis of Novel Impurities in Repaglinide

Research on Repaglinide, an anti-diabetic drug, identified seven unknown impurities, including derivatives similar in structure to the specified chemical compound. This study highlighted the importance of identifying and synthesizing impurities for drug purity and safety. The impurities were isolated using preparative high-performance liquid chromatography and characterized by various analytical techniques, demonstrating the compound's relevance in ensuring pharmaceutical quality and safety (Kancherla et al., 2018).

Asymmetric Synthesis of Alkaloids

Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process is vital for producing optically active compounds, essential in drug development for their specific biological activities (Hirai et al., 1992).

Development of Anti-Juvenile Hormone Agents

In the field of biochemistry and pest management, derivatives of the chemical have been synthesized for their potential as novel anti-juvenile hormone agents. These compounds play a critical role in controlling pest populations by inducing premature metamorphosis in insects, demonstrating the compound's utility in environmental and agricultural applications (Ishiguro et al., 2003).

Synthesis of Repaglinide and Related Compounds

Research on the synthesis of Repaglinide and related compounds, including the specified chemical, focuses on developing efficient production methods. These studies aim to improve the yield, purity, and environmental impact of manufacturing processes for pharmaceutical compounds, illustrating the compound's relevance in industrial chemistry and pharmaceutical manufacturing (We, 2014).

Copolymerization with Styrene

The compound has applications in materials science, specifically in the copolymerization with styrene to create novel polymers. These polymers have potential uses in various industries, including coatings, adhesives, and packaging materials, highlighting the compound's versatility and importance in the development of new materials (Kharas et al., 2015).

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Repaglinide Ethyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)